6-Amino-2-cyanobenzothiazole
Overview
Description
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound with an amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations . The empirical formula of ACBT is C8H5N3S and it has a molecular weight of 175.21 .
Synthesis Analysis
ACBT can be synthesized economically and on a large scale based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is advantageous for scaling up over previously reported routes .Molecular Structure Analysis
The molecular structure of ACBT is represented by the SMILES stringNc1ccc2nc(sc2c1)C#N
. Chemical Reactions Analysis
Functionalized 2-cyanobenzothiazoles (CBTs), such as ACBT, are key building blocks for the synthesis of luciferins . They react rapidly and selectively with 1,2-aminothiols under physiological conditions. This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .Scientific Research Applications
Chemiluminescence and Medicinal Diagnostics
6-Amino-2-cyanobenzothiazole (ACBT) is a significant precursor in the synthesis of Firefly luciferin, a natural product found in the beetle Photinus pyralis. This substance is essential in some of the most efficient chemiluminescence systems used today. Due to its role in these systems, it has significant applications in medicinal diagnostics, biochemistry, and forensic trace analysis (Würfel et al., 2012).
Bioorthogonal Ligations and Imaging
ACBT is recognized for its utility in bioorthogonal ligations and as a building block for luciferin derivatives used in bioluminescent imaging. Its versatility is enhanced by the presence of an amine handle, which allows for straightforward derivatization. This adaptability has been leveraged in economical and scalable syntheses, making ACBT a valuable component in various research contexts, particularly in the field of imaging (Hauser et al., 2016).
Synthesis of Heterocyclic Compounds
ACBT plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental building blocks in medicinal research, agriculture, and medication discoveries. Its combination with other compounds, like ethylacetoacetate, under specific conditions, has led to the creation of molecules with significant biochemical activities, illustrating its importance in the field of synthetic chemistry (Padder et al., 2022).
Role in Dopamine Agonists
The 2-aminothiazole moiety, a component of ACBT, has been used in medicinal chemistry as a bioisosteric replacement in the development of dopamine agonists. These agonists, which have good oral availability, are significant in the treatment of neurological disorders like Parkinson's disease. The use of 2-aminothiazole derivatives, including ACBT, in synthesizing these agents underscores its relevance in neuroscience and pharmacology (van Vliet et al., 2000).
Antitumor Applications
ACBT derivatives have shown promising results in antitumor evaluations. These derivatives, particularly those with different substituents on the phenyl ring, have been prepared and tested against various malignant human cell lines. Their demonstrated cytostatic activities highlight the potential of ACBT-based compounds in cancer research and therapy (Racané et al., 2006).
Nanoparticle Formation for Cellular Imaging
The condensation reaction between 6-hydroxy-2-cyanobenzothiazole (a related compound to ACBT) and cysteine has been utilized in the formation of nanoparticles for cell imaging. This reaction forms the basis for the design of fluorescent probes used in imaging hydrolytic enzymes like caspase-3/7 and β-galactosidase, demonstrating ACBT's utility in advanced imaging techniques within cellular and molecular biology (Chen et al., 2020).
Safety and Hazards
Future Directions
The development of an economical and scalable synthesis of ACBT would enable studies that require larger amounts of this building block . ACBT is a particularly versatile CBT due to its amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .
Mechanism of Action
Target of Action
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound that serves as a key building block in the synthesis of luciferin derivatives for bioluminescent imaging . It is also used as a handle for bioorthogonal ligations . The primary targets of ACBT are natural and engineered firefly luciferases, which are widely used for bioluminescence imaging (BLI) .
Mode of Action
ACBT interacts with its targets through a process of straightforward condensation with D-cysteine . This interaction results in the formation of luciferins, which are substrates for firefly luciferases . In the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .
Biochemical Pathways
The biochemical pathway involving ACBT primarily revolves around the synthesis of luciferins and their subsequent use in bioluminescence imaging . The luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .
Pharmacokinetics
It is noted that acbt and its derivatives have higher stability and cell permeability, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of ACBT’s action is the production of luciferins, which serve as substrates for firefly luciferases . These luciferases then catalyze the oxidation of luciferin, producing light in the process. This bioluminescence is used in imaging applications, allowing for the visualization of various biological processes .
Action Environment
It is known that acbt and its derivatives have higher stability and cell permeability , suggesting that they may be robust to various environmental conditions.
properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHSEULTWOYIMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556759 | |
Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7724-12-1 | |
Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-amino-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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